molecular formula C20H38N2 B12836182 1-Heptadecyl-1H-imidazole CAS No. 25268-79-5

1-Heptadecyl-1H-imidazole

Cat. No.: B12836182
CAS No.: 25268-79-5
M. Wt: 306.5 g/mol
InChI Key: GITHFJGZCMUMOI-UHFFFAOYSA-N
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Description

1-Heptadecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The long alkyl chain in this compound imparts unique properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptadecyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with primary amines and ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Heptadecyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-Heptadecyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The long alkyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt microbial cell walls .

Comparison with Similar Compounds

    1-Octadecyl-1H-imidazole: Similar in structure but with a longer alkyl chain.

    1-Hexadecyl-1H-imidazole: Similar but with a shorter alkyl chain.

    1-Heptadecyl-2-methyl-1H-imidazole: A methyl-substituted derivative.

Uniqueness: 1-Heptadecyl-1H-imidazole stands out due to its optimal alkyl chain length, which balances solubility and hydrophobic interactions. This unique property makes it particularly effective in applications requiring amphiphilic behavior, such as surfactants and antimicrobial agents .

Properties

CAS No.

25268-79-5

Molecular Formula

C20H38N2

Molecular Weight

306.5 g/mol

IUPAC Name

1-heptadecylimidazole

InChI

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-21-20-22/h17,19-20H,2-16,18H2,1H3

InChI Key

GITHFJGZCMUMOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCN1C=CN=C1

Origin of Product

United States

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